molecular formula C26H22N4O3 B3843981 N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

Cat. No.: B3843981
M. Wt: 438.5 g/mol
InChI Key: QBSFDYNRBULVDU-WPWMEQJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide typically involves the reaction of 3,4-dimethoxybenzaldehyde with 4,6-diphenylpyrimidine-2-carbohydrazide in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually carried out under reflux conditions for several hours to ensure complete condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Corresponding alcohols or amines.

    Substitution: Substituted hydrazones or pyrimidines.

Scientific Research Applications

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

Mechanism of Action

The mechanism of action of N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can then interact with biological molecules such as proteins and nucleic acids. These interactions can inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
  • N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide

Uniqueness

N’-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide is unique due to its specific structural features, such as the presence of the 3,4-dimethoxyphenyl group and the pyrimidine ring. These structural elements contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-4,6-diphenylpyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c1-32-23-14-13-18(15-24(23)33-2)17-27-30-26(31)25-28-21(19-9-5-3-6-10-19)16-22(29-25)20-11-7-4-8-12-20/h3-17H,1-2H3,(H,30,31)/b27-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBSFDYNRBULVDU-WPWMEQJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=NC(=CC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Reactant of Route 4
Reactant of Route 4
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Reactant of Route 5
Reactant of Route 5
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide
Reactant of Route 6
N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-4,6-diphenylpyrimidine-2-carbohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.